molecular formula C11H21N3 B8343926 1H-Imidazole-1-octanamine

1H-Imidazole-1-octanamine

Cat. No. B8343926
M. Wt: 195.30 g/mol
InChI Key: DIDBESBVZPAZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04610981

Procedure details

A mixture of 0.2 mole of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione, 0.22 mole of hydrazine hydrate and 400 ml of ethanol was heated on a steam bath for 3 hours and then treated with 400 ml of 3N hydrochloric acid and heated at reflux for an additional 2 hours. The insoluble material was filtered off and the mother liquor was concentrated to a low volume and again filtered. The remainder of the volatile material was distilled off and the residue was treated with saturated potassium carbonate solution. The 1H-imidazole-1-butanamine was extracted into methylene chloride and further purified by distillation on a Kugelrohr apparatus. In a like manner from 2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione was prepared 1H-imidazole-1-pentanamine and from 2-[8-(1H-imidazol-1-yl)octyl]-1H-isoindole-1,3(2H)-dione was prepared 1H-imidazole-1-octanamine.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH:5]=[CH:4][N:3]=[CH:2]1.O.NN.Cl.N1(CCCCCCCCN2C(=O)C3C(=CC=CC=3)C2=O)C=CN=C1.N1(CCCCCCCCN)C=CN=C1>C(O)C>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH2:10])[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
N1(C=NC=C1)CCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0.22 mol
Type
reactant
Smiles
O.NN
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CCCCCCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CCCCCCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated to a low volume
FILTRATION
Type
FILTRATION
Details
again filtered
DISTILLATION
Type
DISTILLATION
Details
The remainder of the volatile material was distilled off
ADDITION
Type
ADDITION
Details
the residue was treated with saturated potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The 1H-imidazole-1-butanamine was extracted into methylene chloride
DISTILLATION
Type
DISTILLATION
Details
further purified by distillation on a Kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
In a like manner from 2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione was prepared 1H-imidazole-1-pentanamine

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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